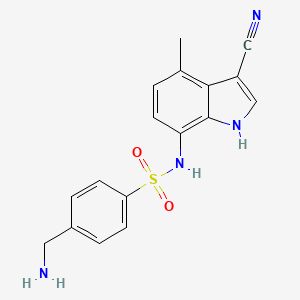
(4-bromobuta-1,3-dien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromobuta-1,3-dien-1-yl)benzene, also known as 4-bromo-1,3-butadiene-1-ylbenzene, is an organobromine compound consisting of a benzene ring with a butadiene moiety and a bromine atom. This compound has been the subject of many scientific studies due to its unique chemical and physical properties, as well as its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-Bromobuta-1,3-dien-1-yl)benzene has been the subject of many scientific studies due to its unique chemical and physical properties. It has been used as a model compound in the study of organic reactions and as a reagent in organic synthesis. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, this compound has been used in the study of its mechanism of action, biochemical and physiological effects, and the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-bromobuta-1,3-dien-1-yl)benzene is not well understood. However, it is believed that the bromine atom in this compound reacts with nucleophiles, such as amines, to form a bromonium ion. This bromonium ion can then react with other nucleophiles to form a variety of products. It is also believed that this compound can act as an electrophile, reacting with nucleophiles to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromobuta-1,3-dien-1-yl)benzene are not well understood. However, some studies have suggested that this compound may have antibacterial and antifungal activity. It has also been suggested that this compound may have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in treating certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromobuta-1,3-dien-1-yl)benzene in lab experiments include its low cost, ease of synthesis, and its wide range of applications. It is also a relatively stable compound, making it ideal for use in a variety of experiments. However, this compound can be toxic and may cause irritation if it comes into contact with the skin or eyes. Therefore, it is important to take proper safety precautions when handling this compound.
Zukünftige Richtungen
There are a number of possible future directions for the study of 4-bromobuta-1,3-dien-1-yl)benzene. One possible direction is to investigate the compound’s potential applications in the development of new drugs or treatments. Another possible direction is to further study the compound’s mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore the compound’s potential uses in the synthesis of polymers, materials, and other compounds. Finally, further research could be done to explore the compound’s potential environmental applications.
Synthesemethoden
There are several methods for the synthesis of 4-bromobuta-1,3-dien-1-yl)benzene. One of the most common methods is the reaction of 1-bromo-4-butadiene with benzene in the presence of a base such as potassium hydroxide. This reaction results in the formation of 4-bromobuta-1,3-dien-1-yl)benzene and the byproduct of the reaction, potassium bromide. Other methods for the synthesis of this compound include the reaction of 4-bromobut-3-en-1-ol with benzene, the reaction of 4-bromobut-2-en-1-ol with benzene, and the reaction of 4-bromobut-1-en-1-ol with benzene.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (4-bromobuta-1,3-dien-1-yl)benzene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "1,3-butadiene", "Bromine", "Sodium hydroxide", "Sodium carbonate", "Sodium iodide", "Sodium thiosulfate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of benzene with bromine in the presence of a catalyst such as iron or aluminum bromide to yield bromobenzene.", "Step 2: Treatment of bromobenzene with sodium hydroxide and sodium iodide in ethanol to yield iodobenzene.", "Step 3: Reaction of iodobenzene with 1,3-butadiene in the presence of a palladium catalyst to yield (4-iodobuta-1,3-dien-1-yl)benzene.", "Step 4: Replacement of the iodine atom in (4-iodobuta-1,3-dien-1-yl)benzene with a bromine atom using sodium thiosulfate and bromine in water to yield (4-bromobuta-1,3-dien-1-yl)benzene." ] } | |
CAS-Nummer |
188802-38-2 |
Molekularformel |
C10H9Br |
Molekulargewicht |
209.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)